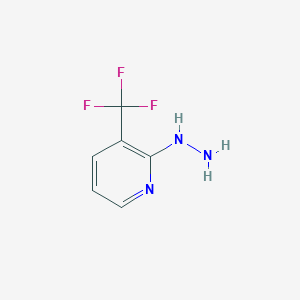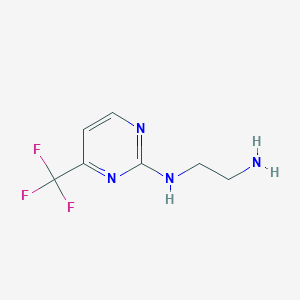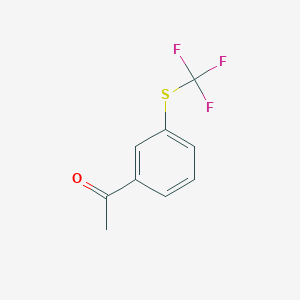
Methyl 4-methoxythiophene-3-carboxylate
概要
説明
Methyl 4-methoxythiophene-3-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical syntheses and applications, including pharmaceuticals and materials science. The methoxy and carboxylate groups on the thiophene ring influence the compound's reactivity and physical properties, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of this compound and related compounds involves various chemical reactions. For instance, the Dieckmann reaction has been utilized to convert methyl 3-(methoxycarbonylmethylthio)-propionate to methyl 4-oxotetrahydrothiophene-3-carboxylate, showcasing the transformation of methoxy-substituted thiophene derivatives . Additionally, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles demonstrates the versatility of methoxy-substituted thiophenes in creating sulfonyl-containing thiophene carboxylates .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from studies on similar compounds. For example, the molecular and crystal structures of various thiophene derivatives have been determined using techniques such as single crystal X-ray diffraction, which provides insights into the geometrical parameters and stability of these molecules . The presence of methoxy and carboxylate groups can influence the overall molecular conformation and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
This compound can undergo a range of chemical reactions. The reactivity of the carboxylate and methoxy groups allows for transformations such as halogenation, nitration, and alkylation . These reactions can lead to the formation of various functionalized thiophene derivatives, which are useful in the synthesis of more complex molecules. The methoxy group, in particular, can participate in electron-donating interactions that affect the electronic properties of the thiophene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The methoxy group can contribute to the solubility of the compound in organic solvents, while the carboxylate group can engage in hydrogen bonding and other non-covalent interactions . Theoretical calculations, such as HF/3-21G* ab initio calculations, can provide detailed information on the conformational preferences and potential energy surfaces of methoxy-substituted thiophenes, which are relevant for understanding their physical properties .
科学的研究の応用
Chemical Synthesis and Mechanisms
Methyl 4-methoxythiophene-3-carboxylate is involved in various chemical synthesis processes and reactions. For instance, Hromatka, Binder, and Eichinger (1973) described its use in the Dieckmann-reaction to produce methyl 4-oxotetrahydrothiophene-3-carboxylate, showcasing its utility in organic synthesis mechanisms (Hromatka, O., Binder, D., & Eichinger, K., 1973). Additionally, Abbott et al. (1974) demonstrated its application in the rearrangement of a Diels–Alder adduct of a furan, revealing its versatility in complex organic reactions (Abbott, P. J., Acheson, R., Flowerday, R. F., & Brown, G. W., 1974).
Anticancer Activity
Gulipalli et al. (2017) explored the design and synthesis of thiophene derivatives from methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate, highlighting its potential as a potent tyrosine phosphatase 1B inhibitor with anticancer activity. Their in vitro evaluation showed significant inhibitory activity against PTP1B and remarkable cytotoxic activity against certain cancer cell lines (Gulipalli, K. C., Bodige, S., Ravula, P., Endoori, S., Vanaja, G., Suresh babu, G., Narendra Sharath Chandra, J., & Seelam, N., 2017).
Electronic Industry Applications
Borghese, Geldhof, and Antoine (2006) reported on the direct regioselective C-H arylation of 3-methoxythiophene, a process that aids in the creation of new synthetic organic materials for the electronic industry. This innovative methodology is significant for the production of oligothiophenes, which are important in the electronics sector (Borghese, A., Geldhof, G., & Antoine, L., 2006).
Polymer Synthesis
In the field of polymer synthesis, Dian, Barbey, and Decroix (1986) demonstrated the electrochemical synthesis of polythiophenes and polyselenophenes, utilizing 3-methoxythiophene as a precursor. This synthesis results in polymers with electrical conductivity, showcasing the compound's utility in creating conductive materials (Dian, G., Barbey, G., & Decroix, B., 1986).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-methoxythiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVVUILGDRRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380889 | |
| Record name | methyl 4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65369-22-4 | |
| Record name | methyl 4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)
![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)
![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)

![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)
![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)
![4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1303359.png)
![2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid](/img/structure/B1303362.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)
